molecular formula C7H9N3O B162128 2-(Ethylamino)pyrimidine-5-carbaldehyde CAS No. 137279-29-9

2-(Ethylamino)pyrimidine-5-carbaldehyde

Cat. No. B162128
M. Wt: 151.17 g/mol
InChI Key: FFFRZFQWAMMSTB-UHFFFAOYSA-N
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Description

2-(Ethylamino)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C7H9N3O and a molecular weight of 151.17 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of compounds similar to 2-(Ethylamino)pyrimidine-5-carbaldehyde, such as 2,4-diaminopyrimidine-5-carbaldehyde, has been reported. This involves the reduction of 2,4-diaminopyrimidine-5-carbonitrile .


Molecular Structure Analysis

The InChI code for 2-(Ethylamino)pyrimidine-5-carbaldehyde is 1S/C7H9N3O/c1-2-8-7-9-3-6(5-11)4-10-7/h3-5H,2H2,1H3, (H,8,9,10) .


Physical And Chemical Properties Analysis

2-(Ethylamino)pyrimidine-5-carbaldehyde is a solid substance at room temperature . It has a molecular weight of 151.17 .

Scientific Research Applications

Synthesis of Condensed Azines

  • A study by Bakulina et al. (2014) explored the synthesis of pyrido[2,3-d]pyrimidine and pyrimido[4,5,6-de][1,6]naphthyridine derivatives through reactions involving 4,6-dichloropyrimidine-5-carbaldehyde and ethyl 3,3-diaminoacrylate, highlighting the versatility of pyrimidine derivatives in creating complex azine structures (Bakulina et al., 2014).

Development of Antimicrobial Agents

  • Research by Abu-Melha (2014) demonstrates the synthesis of 4-amino-6-pyridyl-2-phenyl-5-carbethoxypyrimidine, a compound directly transformed into pyrimido[4,5-d]pyrimidine derivatives, which were evaluated as antimicrobial agents (Abu-Melha, 2014).

Schiff-base Ligand Complexes

  • A study by Purkait et al. (2016) investigated the reactions of pyridine-2-carbaldehyde with aminoalcohols in the presence of CdIIX2, leading to the formation of Schiff-base ligands and complexes with cyclized ligands. This research sheds light on the potential for creating ligand complexes using pyrimidine derivatives (Purkait et al., 2016).

Synthesis of Isoxazolo[5,4-d]pyrimidines

  • Research by Sakamoto et al. (1980) focused on the synthesis of isoxazolo[5,4-d]pyrimidines, which involved reactions of 5-amino-3-phenylisoxazole-4-carbaldehyde with formamidine and ethyl imidates. This study contributes to the understanding of pyrimidine derivatives in synthesizing isoxazolo pyrimidines (Sakamoto et al., 1980).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335 .

properties

IUPAC Name

2-(ethylamino)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-2-8-7-9-3-6(5-11)4-10-7/h3-5H,2H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFRZFQWAMMSTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464646
Record name 2-(ETHYLAMINO)PYRIMIDINE-5-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Ethylamino)pyrimidine-5-carbaldehyde

CAS RN

137279-29-9
Record name 2-(ETHYLAMINO)PYRIMIDINE-5-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
UD Hemraz - 2010 - library-archives.canada.ca
Rosette Nanotubes (RNTs) are self-assembled architectures, generated from a self-complementary guanine-cytosine (GC) base. In solution, six GC motifs assemble to form …
Number of citations: 1 library-archives.canada.ca

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